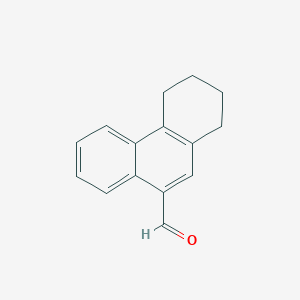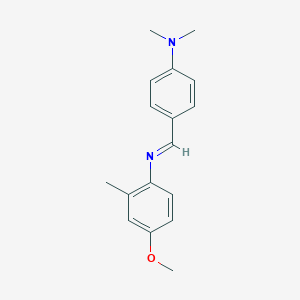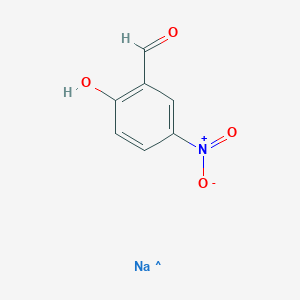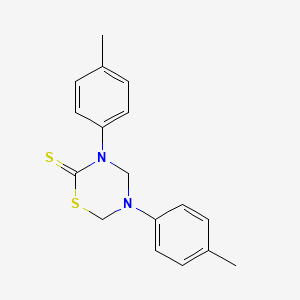
1,2,3,4-Tetrahydro-9-phenanthrenecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde is an organic compound with the molecular formula C15H14O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde can be synthesized through several methods. One common approach involves the reduction of 9-phenanthrenecarboxylic acid to 1,2,3,4-tetrahydro-9-phenanthrenecarboxylic acid, followed by oxidation to the corresponding aldehyde. The reduction step typically employs hydrogenation over a palladium catalyst, while the oxidation step can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 1,2,3,4-tetrahydro-9-phenanthrenecarboxylic acid.
Reduction: 1,2,3,4-tetrahydro-9-phenanthrenemethanol.
Substitution: Various substituted phenanthrene derivatives, depending on the substituent introduced.
科学的研究の応用
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The polycyclic aromatic structure may also enable interactions with DNA or other cellular components, contributing to its biological effects.
類似化合物との比較
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde can be compared with other similar compounds, such as:
Phenanthrene: The parent hydrocarbon, lacking the aldehyde group and tetrahydro modification.
9-phenanthrenecarboxaldehyde: Similar structure but without the tetrahydro modification.
1,2,3,4-tetrahydro-9-phenanthrenemethanol: The reduced alcohol form of the aldehyde.
Uniqueness
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde is unique due to the presence of both the tetrahydro modification and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H14O |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
1,2,3,4-tetrahydrophenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C15H14O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h3-4,7-10H,1-2,5-6H2 |
InChIキー |
WTRORBBEISGIGT-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11959348.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)







![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)
